6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid
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Overview
Description
6-[2-(Trifluoromethyl)phenyl]-4-pyrimidinecarboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidinecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like palladium or copper . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[2-(Trifluoromethyl)phenyl]-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide) . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[2-(Trifluoromethyl)phenyl]-4-pyrimidinecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[2-(Trifluoromethyl)phenyl]-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring and is used in similar applications.
Trifluoromethylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions and has similar reactivity.
Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring and is used in the synthesis of pharmaceuticals.
Uniqueness
6-[2-(Trifluoromethyl)phenyl]-4-pyrimidinecarboxylic acid is unique due to its combination of a trifluoromethyl group with a pyrimidinecarboxylic acid moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H7F3N2O2 |
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Molecular Weight |
268.19 g/mol |
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-2-1-3-7(8)9-5-10(11(18)19)17-6-16-9/h1-6H,(H,18,19) |
InChI Key |
PPQIJZKRSVUPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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